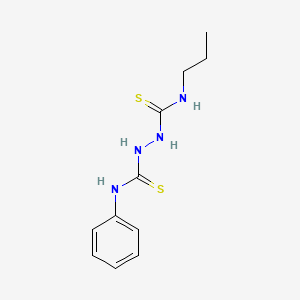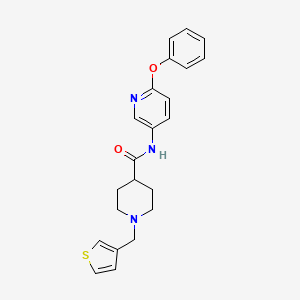
N-(1,1-dimethylpropyl)cyclopentanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,1-dimethylpropyl)cyclopentanecarboxamide, also known as DPCPX, is a selective antagonist of the adenosine A1 receptor. Adenosine receptors are G protein-coupled receptors that are widely distributed throughout the body and are involved in a variety of physiological processes. The adenosine A1 receptor is involved in the regulation of cardiac function, neurotransmitter release, and inflammation, among other processes. DPCPX has been used extensively in scientific research to study the function of the adenosine A1 receptor and its role in various physiological processes.
Mécanisme D'action
N-(1,1-dimethylpropyl)cyclopentanecarboxamide is a selective antagonist of the adenosine A1 receptor. It binds to the receptor and prevents adenosine from binding, thereby blocking the downstream signaling pathways that are activated by adenosine receptor activation. The exact mechanism of action of N-(1,1-dimethylpropyl)cyclopentanecarboxamide is not fully understood, but it is thought to involve the disruption of G protein signaling pathways that are activated by adenosine receptor activation.
Biochemical and Physiological Effects:
N-(1,1-dimethylpropyl)cyclopentanecarboxamide has been shown to have a variety of biochemical and physiological effects. N-(1,1-dimethylpropyl)cyclopentanecarboxamide has been shown to increase neurotransmitter release in the brain, increase heart rate and blood pressure, and decrease inflammation. N-(1,1-dimethylpropyl)cyclopentanecarboxamide has also been shown to decrease the amount of time spent in REM sleep and increase the amount of time spent in non-REM sleep.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(1,1-dimethylpropyl)cyclopentanecarboxamide in lab experiments is its selectivity for the adenosine A1 receptor. This allows researchers to specifically study the effects of adenosine A1 receptor activation without interference from other adenosine receptor subtypes. One limitation of using N-(1,1-dimethylpropyl)cyclopentanecarboxamide in lab experiments is its complex synthesis process, which can make it difficult and expensive to obtain.
Orientations Futures
There are many potential future directions for research involving N-(1,1-dimethylpropyl)cyclopentanecarboxamide. One area of research could focus on the role of the adenosine A1 receptor in the regulation of inflammation and immune responses. Another area of research could focus on the use of N-(1,1-dimethylpropyl)cyclopentanecarboxamide as a therapeutic agent for the treatment of conditions such as heart disease and sleep disorders. Additionally, further studies could be conducted to better understand the mechanism of action of N-(1,1-dimethylpropyl)cyclopentanecarboxamide and its effects on various physiological processes.
Méthodes De Synthèse
N-(1,1-dimethylpropyl)cyclopentanecarboxamide can be synthesized using a multi-step process that involves the reaction of cyclopentanone with 1,1-dimethylpropylamine to form the corresponding amine. The amine is then reacted with cyclopentanecarboxylic acid to form N-(1,1-dimethylpropyl)cyclopentanecarboxamide. The synthesis of N-(1,1-dimethylpropyl)cyclopentanecarboxamide is a complex process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
N-(1,1-dimethylpropyl)cyclopentanecarboxamide has been used extensively in scientific research to study the function of the adenosine A1 receptor and its role in various physiological processes. N-(1,1-dimethylpropyl)cyclopentanecarboxamide has been used to study the effects of adenosine A1 receptor activation on neurotransmitter release, cardiac function, and inflammation. N-(1,1-dimethylpropyl)cyclopentanecarboxamide has also been used to study the role of the adenosine A1 receptor in the regulation of sleep and wakefulness.
Propriétés
IUPAC Name |
N-(2-methylbutan-2-yl)cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO/c1-4-11(2,3)12-10(13)9-7-5-6-8-9/h9H,4-8H2,1-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOPCQEAEKUDFES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NC(=O)C1CCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(5-nitro-1H-benzimidazol-2-yl)methylene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5965081.png)
![N-(2,4-dimethoxybenzyl)-3-{1-[3-(3-pyridinyl)propanoyl]-3-piperidinyl}propanamide](/img/structure/B5965083.png)
![N-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B5965092.png)
![N-benzyl-N-methyl-1-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-3-piperidinamine](/img/structure/B5965099.png)
![2-(2-isopropyl-5-methylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5965105.png)
![3-allyl-5-[4-(diethylamino)-2-hydroxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5965111.png)
![5-[2-(allyloxy)-3,5-diiodobenzylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B5965115.png)
![1-{3-[4-({[2-(3-chlorophenyl)ethyl]amino}methyl)-2-methoxyphenoxy]-2-hydroxypropyl}-4-piperidinol](/img/structure/B5965128.png)
![1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5965138.png)
![1-(3-ethoxy-4-methoxybenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5965149.png)
![3,5-dimethyl-2-(4-methylphenyl)-7-(4-morpholinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5965153.png)


![3-methyl-5-{1-[(2,4,5-trimethylphenyl)sulfonyl]-2-pyrrolidinyl}isoxazole](/img/structure/B5965188.png)